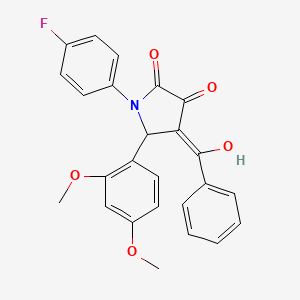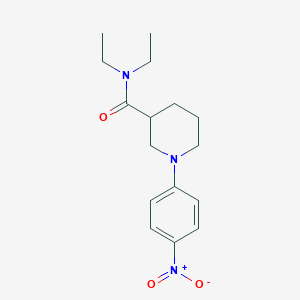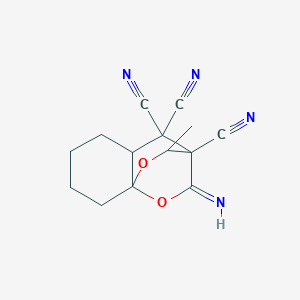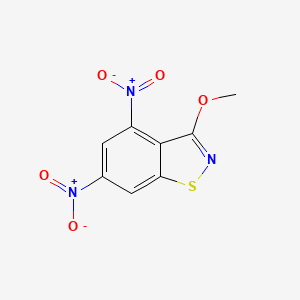![molecular formula C23H19ClN6O7S B11524390 4-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11524390.png)
4-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a diazinane ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the diazinane ring, followed by the introduction of the chlorophenyl group and the sulfonamide group. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE stands out due to its unique structural features and diverse reactivity. Similar compounds include other sulfonamides and diazinane derivatives, each with their own distinct properties and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological activities.
Properties
Molecular Formula |
C23H19ClN6O7S |
|---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
4-[[1-(4-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H19ClN6O7S/c1-36-19-11-18(26-22(27-19)37-2)29-38(34,35)16-9-5-14(6-10-16)25-12-17-20(31)28-23(33)30(21(17)32)15-7-3-13(24)4-8-15/h3-12,32H,1-2H3,(H,26,27,29)(H,28,31,33) |
InChI Key |
HSHWCVNKKOOTEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11524319.png)
![6,7-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11524325.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11524327.png)
![2-Bromo-5-(2-phenylethyl)indolo[2,3-b]quinoxaline](/img/structure/B11524332.png)



![N-(4-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11524347.png)
![(5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11524356.png)
![4-(2,4,4-Trimethylpentan-2-YL)phenyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-YL]carbamate](/img/structure/B11524358.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]-2-{[3-(trifluoromethyl)quinoxalin-2-YL]amino}propanoate](/img/structure/B11524361.png)
![ethyl (3Z)-3-[2-(2-methoxyphenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate](/img/structure/B11524362.png)


